molecular formula C10H4ClF4N B1349369 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 59611-55-1

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1349369
CAS RN: 59611-55-1
M. Wt: 249.59 g/mol
InChI Key: BLIVSENQFPJREV-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CFQ) is a synthetic molecule that has found a variety of applications in scientific research and laboratory experiments. CFQ is a member of the quinoline family, which are compounds that contain a fused benzene and pyridine ring. CFQ is a versatile molecule that is used in a variety of applications due to its unique properties.

Scientific Research Applications

Synthesis and Biological Applications

The synthesis of fluoro derivatives of [1]benzothiopyrano[4,3-b]indoles and 6H[1]benzothiopyrano[4,3-b] quinolines, including trifluoromethyl analogs, aims to study their biological activities in comparison to other compounds within the same family. This research underscores the potential of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline derivatives for applications in biological studies due to their unique structural properties (Jacquignon et al., 1974).

Antimicrobial Screening

A series of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives have been synthesized and evaluated for antimicrobial properties. Although the results did not indicate significant antimicrobial activity at tested concentrations, the study demonstrates the synthetic versatility and potential application of these compounds in antimicrobial research (Bonacorso et al., 2018).

Electrochemical Fluorination

The electrochemical fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides has been explored, showing that a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination. This method highlights a pathway for regioselective synthesis of alpha-fluorinated sulfides, which could be valuable in medicinal chemistry and material science applications (Dawood & Fuchigami, 1999).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized, characterized, and studied for their optical properties and morphological characteristics. The presence of the electron-withdrawing trifluoromethyl group has been found to significantly affect the optical behavior of these compounds, suggesting applications in materials science, particularly in the development of fluorescence-based sensors and devices (Rajalakshmi & Palanisami, 2020).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. Some compounds have shown potent anticancer activity, indicating the potential of this compound derivatives as leads for the development of new anticancer agents (Bhatt et al., 2015).

Safety and Hazards

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by inhibiting key enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to alterations in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for the compound’s accumulation and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .

properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVSENQFPJREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371465
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59611-55-1
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59611-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
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